2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine
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Overview
Description
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine is a heterocyclic compound with the molecular formula C8H8ClNO This compound is characterized by a fused pyridine and pyran ring system, with a chlorine atom attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable dihydropyran derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[4,3-B]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new pharmaceuticals, particularly in the area of anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in various biological studies to understand its interactions with different biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5H,7H,8H-pyrano[4,3-B]pyridine-3-carbaldehyde: This compound has a similar core structure but includes an aldehyde group at the third position.
2-Chloro-4-(thiophen-2-yl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine-3-carbonitrile:
Uniqueness
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new chemical entities with specific desired properties.
Properties
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8-2-1-6-5-11-4-3-7(6)10-8/h1-2H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIZASNDJVIUFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857354 |
Source
|
Record name | 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260663-71-5 |
Source
|
Record name | 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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